7-But-2-ynyl-3-methylpurine-2,6-dione
Overview
Description
Scientific Research Applications
Mesotrione Herbicide: Environmental Safety and Efficiency
- Overview : Mesotrione is a purine derivative used as an herbicide, showing significant efficiency and environmental safety. Its application in agriculture demonstrates purine derivatives' potential in developing targeted, environmentally friendly agrochemicals.
- Key Findings : The study highlighted mesotrione's rapid degradation by soil microorganisms and low risks to non-target organisms, supporting its safe use in maize cultures. This suggests the utility of purine derivatives in creating herbicides with favorable environmental profiles (Carles, Joly, & Joly, 2017).
Linagliptin and High-Performance Thin-Layer Chromatography
- Overview : Linagliptin, a dipeptidylpeptidase-4 inhibitor used for diabetes treatment, showcases the role of purine derivatives in developing therapeutic agents. The study developed a method for its determination, emphasizing the importance of analytical techniques in pharmaceutical development.
- Key Findings : The establishment of a validated high-performance thin-layer chromatography method for linagliptin emphasizes the critical role of purine chemistry in analytical and pharmaceutical sciences (Rode & Tajne, 2021).
Thiopurine Methyltransferase in Therapeutic Applications
- Overview : Thiopurine methyltransferase (TPMT) mediates the metabolism of thiopurine drugs, illustrating how enzymes involved in purine metabolism can impact therapeutic outcomes. This research area opens avenues for personalized medicine based on genetic and enzymatic profiles.
- Key Findings : The genetic polymorphism in TPMT activity can influence the efficacy and safety of thiopurine therapies, highlighting the importance of enzyme measurement before therapy to tailor treatment plans (Sanderson et al., 2004).
Purine Derivatives in Medicinal Chemistry
- Overview : Purine derivatives serve as critical scaffolds in drug discovery, underscoring their versatility in developing new therapeutic agents. This encompasses a range of biological activities, including antiviral, antitumor, and anti-inflammatory effects.
- Key Findings : The synthesis and application of purine derivatives have led to compounds with significant biological activities, demonstrating the scaffold's utility in designing new drugs with enhanced efficacy and selectivity (Elgemeie, Azzam, & Elsayed, 2019).
Properties
IUPAC Name |
7-but-2-ynyl-3-methylpurine-2,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-3-4-5-14-6-11-8-7(14)9(15)12-10(16)13(8)2/h6H,5H2,1-2H3,(H,12,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLWLMDNRLTZHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C=NC2=C1C(=O)NC(=O)N2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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